Tert-butyl 2-amino-3-(benzyloxy)propanoate hydrochloride
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Overview
Description
Tert-butyl 2-amino-3-(benzyloxy)propanoate hydrochloride is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyl ester group, an amino group, and a benzyloxy group attached to a propanoate backbone. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Scientific Research Applications
Tert-butyl 2-amino-3-(benzyloxy)propanoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptidomimetics.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug development.
Industry: The compound is employed in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-(benzyloxy)propanoate hydrochloride typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butyl group to prevent unwanted reactions during subsequent steps.
Formation of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol and an acid catalyst to form the tert-butyl ester.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-3-(benzyloxy)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like benzyl chloride and bases such as sodium hydroxide (NaOH) are employed.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted amino acid derivatives.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3-(benzyloxy)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-amino-3-(benzyloxy)propanoate
- Tert-butyl 2-amino-3-(benzyloxy)butanoate
- Tert-butyl 2-amino-3-(benzyloxy)pentanoate
Uniqueness
Tert-butyl 2-amino-3-(benzyloxy)propanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl ester group provides stability, while the benzyloxy group enhances its hydrophobic interactions, making it a valuable compound in various applications.
Properties
IUPAC Name |
tert-butyl 2-amino-3-phenylmethoxypropanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.ClH/c1-14(2,3)18-13(16)12(15)10-17-9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZCQGUIELEOOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(COCC1=CC=CC=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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